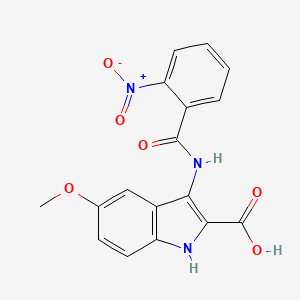
5-Methoxy-3-(2-nitro-benzoylamino)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various bioactive molecules.
Biology: Studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO).
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of fluorescent probes for lipid imaging.
作用机制
The mechanism of action of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses and has implications in cancer therapy . Additionally, its neuroprotective effects are attributed to its ability to preserve mitochondrial function and attenuate oxidative stress .
相似化合物的比较
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 3-(2-nitrophenyl)indole-2-carboxylic acid
- 5-methoxy-3-phenylindole-2-carboxylic acid
Uniqueness
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .
属性
分子式 |
C17H13N3O6 |
|---|---|
分子量 |
355.30 g/mol |
IUPAC 名称 |
5-methoxy-3-[(2-nitrobenzoyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O6/c1-26-9-6-7-12-11(8-9)14(15(18-12)17(22)23)19-16(21)10-4-2-3-5-13(10)20(24)25/h2-8,18H,1H3,(H,19,21)(H,22,23) |
InChI 键 |
KBCDHWKGQZTNTH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
溶解度 |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


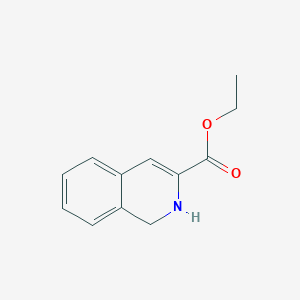
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
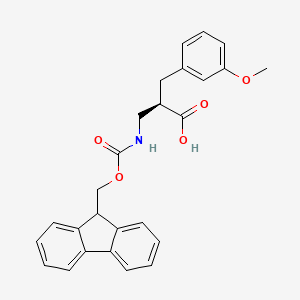
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
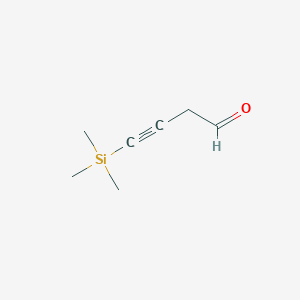

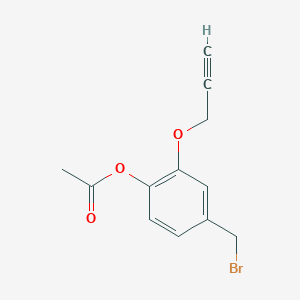
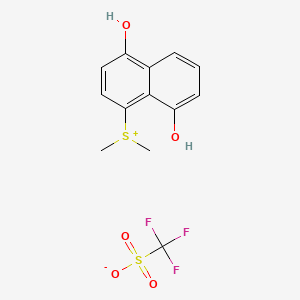
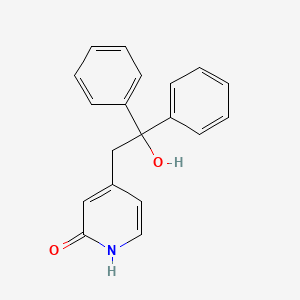
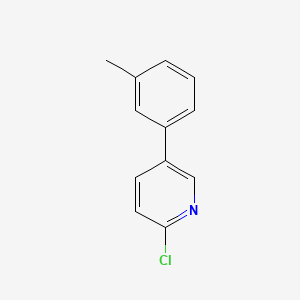
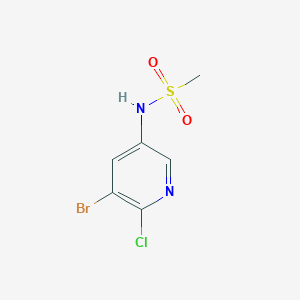
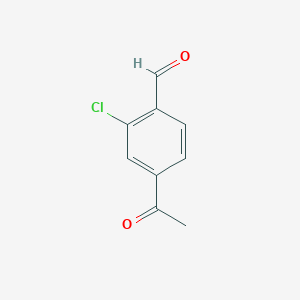
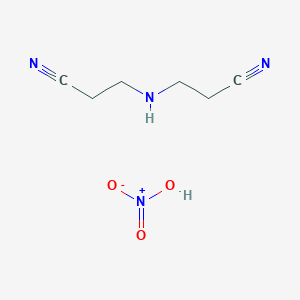
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
